molecular formula C14H18N2O3S B6061014 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline

1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline

Cat. No. B6061014
M. Wt: 294.37 g/mol
InChI Key: FHZRWOPUXNASPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline, also known as MSPI, is a synthetic indoline derivative that has gained attention in recent years due to its potential applications in scientific research. MSPI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields such as pharmacology, toxicology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synapse, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been found to exhibit a wide range of biochemical and physiological effects. In addition to its activity as an SSRI, 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has also been found to exhibit significant activity as an antioxidant and anti-inflammatory agent. This makes it a potential candidate for use in the treatment of various diseases such as arthritis, cardiovascular disease, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of using 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline is its relatively low potency compared to other SSRIs. This can make it difficult to achieve significant effects at lower concentrations.

Future Directions

There are several potential future directions for research on 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline. One area of interest is in the development of new antidepressant drugs based on the structure of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline. Another potential direction is in the use of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline as a tool for studying the role of serotonin in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline involves a multi-step process that begins with the reaction of 5-nitroindole with methylsulfonyl chloride to form 5-nitro-1-(methylsulfonyl)indole. This intermediate is then reduced to 5-amino-1-(methylsulfonyl)indole using a suitable reducing agent. The final step involves the reaction of 5-amino-1-(methylsulfonyl)indole with pyrrolidine-1-carboxylic acid to produce 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline.

Scientific Research Applications

1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of pharmacology, where 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been found to exhibit significant activity as a selective serotonin reuptake inhibitor (SSRI). This makes it a potential candidate for the development of new antidepressant drugs.
In addition to its pharmacological properties, 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has also been found to exhibit significant activity as an antioxidant and anti-inflammatory agent. This makes it a potential candidate for use in the treatment of various diseases such as arthritis, cardiovascular disease, and cancer.

properties

IUPAC Name

(1-methylsulfonyl-2,3-dihydroindol-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-20(18,19)16-9-6-11-10-12(4-5-13(11)16)14(17)15-7-2-3-8-15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZRWOPUXNASPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Methylsulfonyl)-5-(pyrrolidin-1-ylcarbonyl)indoline

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